(S)-tert-Butyl (7-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate
CAS No.: 145822-55-5
Cat. No.: VC21143010
Molecular Formula: C15H21NO3
Molecular Weight: 263.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 145822-55-5 |
|---|---|
| Molecular Formula | C15H21NO3 |
| Molecular Weight | 263.33 g/mol |
| IUPAC Name | tert-butyl N-[(2S)-7-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl]carbamate |
| Standard InChI | InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-12-6-4-10-5-7-13(17)9-11(10)8-12/h5,7,9,12,17H,4,6,8H2,1-3H3,(H,16,18)/t12-/m0/s1 |
| Standard InChI Key | ZCWQARFFINAXTB-LBPRGKRZSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@H]1CCC2=C(C1)C=C(C=C2)O |
| SMILES | CC(C)(C)OC(=O)NC1CCC2=C(C1)C=C(C=C2)O |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CCC2=C(C1)C=C(C=C2)O |
Introduction
Chemical Identity and Basic Properties
Nomenclature and Identification
The compound (S)-tert-Butyl (7-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate is identified by several key parameters that enable precise characterization and tracking in scientific literature. The compound exists as a specific stereoisomer with defined structural characteristics that distinguish it from related analogs.
Table 1: Identification Parameters of (S)-tert-Butyl (7-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate
| Parameter | Value |
|---|---|
| CAS Registry Number | 145822-55-5 |
| Molecular Formula | C15H21NO3 |
| Molecular Weight | 263.33 g/mol |
| IUPAC Name | tert-butyl N-[(2S)-7-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl]carbamate |
| Standard InChI | InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-12-6-4-10-5-7-13(17)9-11(10)8-12/h5,7,9,12,17H,4,6,8H2,1-3H3,(H,16,18)/t12-/m0/s1 |
| InChIKey | ZCWQARFFINAXTB-LBPRGKRZSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N[C@H]1CCC2=C(C1)C=C(C=C2)O |
The compound is also known by several synonyms including "(1,2,3,4-Tetrahydro-7-hydroxy-2-naphthalenyl)-carbamic Acid 1,1-Dimethylethyl Ester" and "(S)-2-tert-Butoxycarbonylamino-7-hydroxytetralin".
Structural Characteristics
The compound features a tetrahydronaphthalene (tetralin) core structure with key functional groups positioned strategically. Understanding its three-dimensional structure is critical for predicting its chemical behavior and biological activity.
The molecule contains:
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A partially saturated naphthalene core (tetrahydronaphthalene ring system)
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A hydroxyl (-OH) group at position 7 of the aromatic ring
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A stereospecific (S)-configured carbon at position 2
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A tert-butyloxycarbonyl (Boc) protected amine group (carbamate) at position 2
The (S) stereochemistry at the C-2 position is a crucial structural feature that distinguishes this specific isomer from its enantiomeric counterpart and impacts its biological activity and chemical properties.
Physical and Chemical Properties
Chemical Reactivity
The reactivity profile of this compound is defined by its functional groups:
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The hydroxyl group at position 7 can undergo various reactions typical of phenols:
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Esterification and etherification reactions
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Oxidation to form quinone derivatives
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Electrophilic aromatic substitution reactions
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The tert-butyloxycarbonyl (Boc) protected amine offers:
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Selective deprotection under acidic conditions
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Potential for further derivatization after deprotection
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Stability under basic and nucleophilic conditions
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The tetrahydronaphthalene core provides:
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Potential for further functionalization of the aromatic ring
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Possibility for selective oxidation or reduction reactions
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Synthesis and Production Methods
| Aspect | Details |
|---|---|
| Target Users | Research laboratories, industrial settings, professional manufacturing |
| Restrictions | Not for medical or consumer use |
| Availability | Specialized chemical suppliers |
| Packaging Units | Typically available in research quantities (e.g., 50 mg) |
| Regulatory Status | Research use only |
Comparative Analysis with Structurally Related Compounds
Structural Analogs
Understanding the relationship between (S)-tert-Butyl (7-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate and its structural analogs provides valuable insights into structure-activity relationships and potential applications.
Table 3: Comparison with Structurally Related Compounds
Structure-Activity Relationships
The specific structural features of (S)-tert-Butyl (7-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate contribute significantly to its chemical behavior and potential biological activity:
Analytical Characterization
Chromatographic Analysis
Chromatographic techniques for analyzing (S)-tert-Butyl (7-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate would likely include:
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High-Performance Liquid Chromatography (HPLC):
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Particularly useful for assessing purity and separating from potential isomers
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Chiral HPLC could confirm enantiomeric purity
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Thin-Layer Chromatography (TLC):
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Useful for reaction monitoring and preliminary purity assessment
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Development systems would likely include moderately polar solvents
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